(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one
Overview
Description
Ro-19-8022, also known as 1-((10-chloro-4-oxo-3-phenyl-4H-benzo[a]quinolizin-1-yl)carbonyl)-2-pyrrolidine methanol, is a nonbenzodiazepine partial agonist at benzodiazepine receptors. This compound is characterized as a potential anxiolytic drug with an improved side effect profile. It belongs to the quinolizinone structure class and exhibits potent anticonflict activity in animal models .
Preparation Methods
The synthesis of Ro-19-8022 involves multiple steps, starting with the preparation of the quinolizinone core structure. The synthetic route typically includes:
Step 1: Formation of the quinolizinone core through cyclization reactions.
Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.
Step 3: Chlorination to introduce the chloro substituent.
Step 4: Coupling with pyrrolidine methanol to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Ro-19-8022 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Reduction: Reduction reactions can modify the carbonyl group to form alcohol derivatives.
Substitution: Halogenation reactions can introduce different halogen atoms into the structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Major products formed from these reactions include various quinolizinone derivatives with modified functional groups.
Scientific Research Applications
Ro-19-8022 has several scientific research applications:
Chemistry: Used as a photosensitizer in DNA repair assays to induce oxidized bases in DNA.
Biology: Studied for its neuropharmacological profile as a potential anxiolytic drug.
Medicine: Investigated for its anticonvulsant properties and potential use in treating anxiety disorders.
Industry: Utilized in the development of new therapeutic agents targeting benzodiazepine receptors.
Mechanism of Action
Ro-19-8022 acts as a partial agonist at benzodiazepine receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects without significant sedative or motor-impairing effects. The compound protects against convulsions induced by various agents and reduces motor impairment induced by full agonists like diazepam .
Comparison with Similar Compounds
Ro-19-8022 is compared with other benzodiazepine receptor agonists such as:
Diazepam: A full agonist with more pronounced sedative effects.
Alprazolam: Another full agonist with higher physical dependence liability.
Flumazenil: A benzodiazepine receptor antagonist used to counteract the effects of benzodiazepines.
Ro-19-8022 is unique in its partial agonist profile, offering anxiolytic benefits with a lower risk of sedation and physical dependence .
Properties
IUPAC Name |
10-chloro-1-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-phenylbenzo[a]quinolizin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c26-18-9-8-17-10-12-28-23(20(17)13-18)22(25(31)27-11-4-7-19(27)15-29)14-21(24(28)30)16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,19,29H,4,7,11,15H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSERINKSLHDX-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146611 | |
Record name | Ro 19-8022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104604-66-2 | |
Record name | 10-Chloro-1-[[(2R)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl]-3-phenyl-4H-benzo[a]quinolizin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104604-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 19-8022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104604662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 19-8022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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